5-Tert-butylimidazolidine-2,4-dione
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Overview
Description
5-Tert-butylimidazolidine-2,4-dione is a chemical compound with the molecular formula C7H12N2O2 and a molecular weight of 156.18 g/mol . It is a derivative of imidazolidine-2,4-dione, featuring a tert-butyl group at the 5-position. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific research fields.
Mechanism of Action
Target of Action
It is known that compounds with a similar thiazolidin-2,4-dione (tzd) moiety act by activating ppars (peroxisome proliferator-activated receptors), specifically pparγ . PPARs are a group of nuclear receptors that play a crucial role in regulating gene expression .
Mode of Action
Tzd analogues, which share a similar structure, exhibit their hypoglycemic activity by improving insulin resistance through ppar-γ receptor activation . They also exhibit antimicrobial action by inhibiting cytoplasmic Mur ligases and antioxidant action by scavenging reactive oxygen species (ROS) .
Biochemical Pathways
Tzd analogues are known to influence several pathways related to glucose metabolism, lipid metabolism, and inflammation through their interaction with ppar-γ .
Result of Action
Tzd analogues are known to improve insulin sensitivity, exhibit antimicrobial effects, and act as antioxidants .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Tert-butylimidazolidine-2,4-dione can be synthesized through several methods. One common synthetic route involves the reaction of carbon dioxide with butanenitrile and 2-amino-3,3-dimethylbutane . The reaction typically requires a catalyst and specific reaction conditions, such as elevated temperatures and pressures, to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its chemical properties.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often employed under anhydrous conditions.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine derivatives with higher oxidation states, while substitution reactions can introduce various functional groups, leading to a diverse range of chemical products.
Scientific Research Applications
5-Tert-butylimidazolidine-2,4-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s stability and unique properties make it useful in biological studies, particularly in the development of new biochemical assays.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials, benefiting from its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
5-tert-Butyl-5-phenylimidazolidine-2,4-dione: This compound features a phenyl group instead of a tert-butyl group, resulting in different chemical properties and reactivity.
5-(4-tert-Butylphenyl)-5-methylimidazolidine-2,4-dione: Another similar compound with a tert-butylphenyl group, offering unique reactivity and applications.
Uniqueness
5-Tert-butylimidazolidine-2,4-dione is unique due to its specific tert-butyl substitution, which imparts distinct steric and electronic effects. These effects influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound in various scientific research fields.
Properties
IUPAC Name |
5-tert-butylimidazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-7(2,3)4-5(10)9-6(11)8-4/h4H,1-3H3,(H2,8,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URPVILVQHHXONU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1C(=O)NC(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40471598 |
Source
|
Record name | 2,4-Imidazolidinedione, 5-(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40471598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169961-91-5 |
Source
|
Record name | 2,4-Imidazolidinedione, 5-(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40471598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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